molecular formula C14H20O3S B7540769 2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid

2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid

Cat. No.: B7540769
M. Wt: 268.37 g/mol
InChI Key: NHLNMCMXGBTDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H20O3S and its molecular weight is 268.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound can be synthesized via multiple routes. One common method involves the reaction of 3-methyl-4-(propan-2-yl)phenol with 2-chloroethyl ethyl sulfide, followed by the esterification of the resulting product with acetic anhydride under acidic conditions.

    Typical Reaction Conditions

    • Solvent: Dichloromethane

    • Catalyst: Hydrochloric acid

    • Temperature: Reflux conditions (80-90°C)

    • Time: 12 hours

  • Industrial Production Methods: For industrial production, this compound can be synthesized using continuous flow reactors to maintain optimal reaction conditions. The use of flow chemistry allows precise control over reaction parameters, increasing the yield and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes various chemical reactions, such as:

    • Oxidation: : Oxidative cleavage can occur at the sulfanyl group.

    • Reduction: : The carboxylic acid group can be reduced to alcohol using reducing agents like lithium aluminum hydride.

    • Substitution: : The phenoxy group can undergo nucleophilic aromatic substitution.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate, Room temperature

    • Reduction: : Lithium aluminum hydride, Ethereal solvent, 0-5°C

    • Substitution: : Sodium hydride, Dimethylformamide, Room temperature

  • Major Products

    • Oxidation: : Sulfoxide or sulfone derivatives

    • Reduction: : Alcohol derivatives

    • Substitution: : Substituted phenoxy derivatives

Scientific Research Applications

  • Chemistry: : Used as an intermediate for synthesizing complex organic molecules.

  • Medicine: : Could be explored as a lead compound for anti-inflammatory drugs.

  • Industry: : Utilized in developing specialty chemicals and advanced materials.

Mechanism of Action: The compound's effects are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, its phenoxy group can engage in hydrogen bonding with amino acid residues, while the thioether group can participate in sulfur-related biochemical pathways.

Comparison with Similar Compounds: Compared to other phenoxy or thioether compounds, 2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid is unique in its dual functionality, combining both groups in one molecule.

Similar Compounds

  • 2-Phenoxyacetic acid

  • 2-(Methylthio)acetic acid

These compounds differ mainly in their functional groups, which significantly impact their chemical behavior and applications.

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Properties

IUPAC Name

2-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-10(2)13-5-4-12(8-11(13)3)17-6-7-18-9-14(15)16/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLNMCMXGBTDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCSCC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.